molecular formula C12H8N2O8Pb B3269587 Nitroresorcinol, lead salt CAS No. 51317-24-9

Nitroresorcinol, lead salt

Cat. No. B3269587
CAS RN: 51317-24-9
M. Wt: 515 g/mol
InChI Key: OYPQJWXKDHYZLL-UHFFFAOYSA-L
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Description

Nitroresorcinol, lead salt, also known as Lead Nitroresorcinate or Lead mononitroresorcinate, is an initiating explosive . It is usually shipped as a slurry or wet mass of reddish-brown crystals . The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments .


Synthesis Analysis

Nitration of organic compounds, including resorcinol, has been an important area of research with great industrial significance . Solid phase microwave nitration of various substituted phenols and resorcinol has been investigated . The results showed that Cu(NO3)2 proved the most effective nitrating salt with the maximum yield of 26% .


Molecular Structure Analysis

The molecular formula of Nitroresorcinol, lead salt is C12H8N2O8Pb . It has a molecular weight of 515.40052 .


Chemical Reactions Analysis

Nitration of the aromatic substrates is a widely investigated reaction and has been of great industrial significance in industry and organic synthesis . The introduction of the Nitro group to toluene gives nitrotoluene which can be nitrated to dinitrotoluenes .

Safety and Hazards

Nitroresorcinol, lead salt is classified as a Hazard Class 1.1A . It may explode due to shock, heat, flame, or friction if dried . Fire may produce irritating, corrosive, and/or toxic gases . It may explode and throw fragments 1600 meters (1 MILE) or more if fire reaches cargo .

properties

IUPAC Name

lead(2+);3-nitrooxyphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO4.Pb/c2*8-5-2-1-3-6(4-5)11-7(9)10;/h2*1-4,8H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPQJWXKDHYZLL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].C1=CC(=CC(=C1)O[N+](=O)[O-])[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O8Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lead mononitroresorcinate appears as an initiating explosive shipped as a slurry or wet mass of reddish-brown crystals. May explode due to shock, heat, flame, or friction if dried. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments.
Record name LEAD MONONITRORESORCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Nitroresorcinol, lead salt

CAS RN

51317-24-9
Record name LEAD MONONITRORESORCINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitroresorcinol, lead salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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